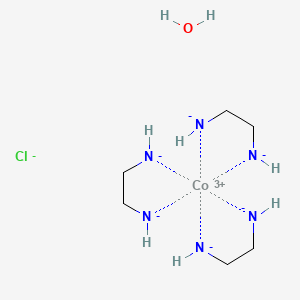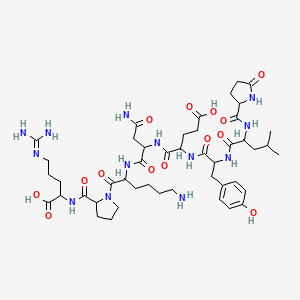![molecular formula C39H50N12O9 B12323188 4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)
4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenocorticotropic hormone (5-10), commonly referred to as Acth (5-10), is a peptide fragment derived from the larger adrenocorticotropic hormone. This hormone is produced by the anterior pituitary gland and plays a crucial role in stimulating the adrenal cortex to release cortisol. Acth (5-10) specifically refers to the amino acid sequence from the fifth to the tenth position in the adrenocorticotropic hormone molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acth (5-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Acth (5-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Acth (5-10) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives and coupling agents like carbodiimides.
Major Products
The major products formed from these reactions depend on the specific modifications made. For instance, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Acth (5-10) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and stress response mechanisms.
Medicine: Explored for its potential therapeutic effects in conditions like adrenal insufficiency and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
Mecanismo De Acción
Acth (5-10) exerts its effects by binding to specific receptors on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the synthesis and release of cortisol. The molecular targets involved include the melanocortin 2 receptor (MC2R) and various downstream signaling molecules.
Comparación Con Compuestos Similares
Acth (5-10) can be compared with other peptide fragments derived from adrenocorticotropic hormone, such as:
Acth (1-24): A longer fragment with more extensive biological activity.
Acth (1-39): The full-length hormone with the complete spectrum of physiological effects.
The uniqueness of Acth (5-10) lies in its specific sequence and the distinct biological activities it mediates, making it a valuable tool in research and therapeutic applications.
Propiedades
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N12O9/c40-26(12-13-32(52)53)34(56)49-31(17-24-19-43-21-47-24)38(60)50-29(15-22-7-2-1-3-8-22)37(59)48-28(11-6-14-44-39(41)42)36(58)51-30(35(57)46-20-33(54)55)16-23-18-45-27-10-5-4-9-25(23)27/h1-5,7-10,18-19,21,24,26,28-31,45H,6,11-17,20,40H2,(H,46,57)(H,48,59)(H,49,56)(H,50,60)(H,51,58)(H,52,53)(H,54,55)(H4,41,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOUAVYHKEQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N12O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
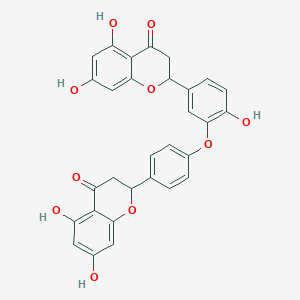
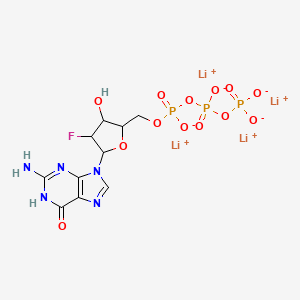
![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)
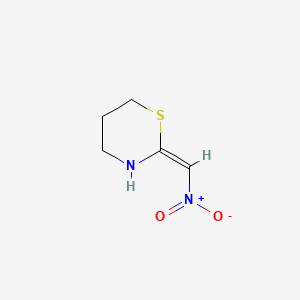
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
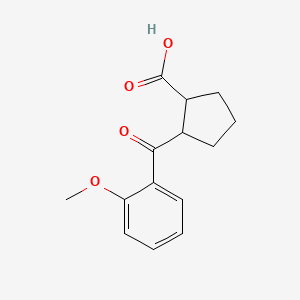

![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
